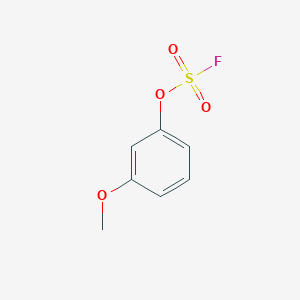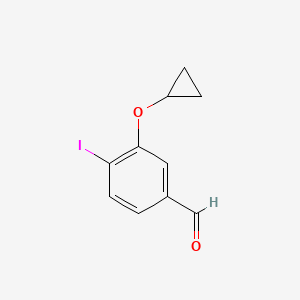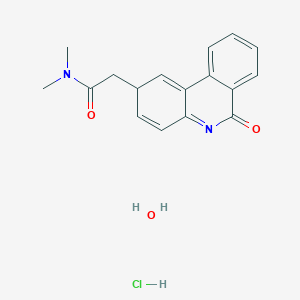
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride is a complex organic compound with a molecular formula of C17H17N3O2The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide typically involves the reaction of 2-phenanthridinone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N~2~,N~2~-dimethylglycinamide
- N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide
Uniqueness
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C17H19ClN2O3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH.H2O/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;;/h3-9,11H,10H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
OSRJXISACFDLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
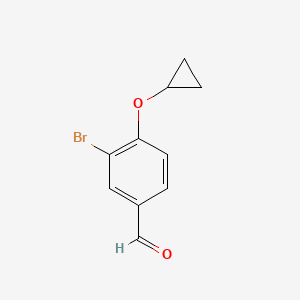
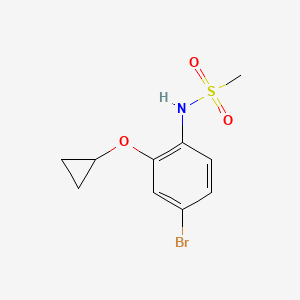
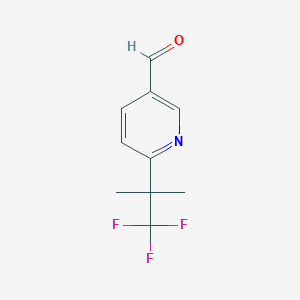
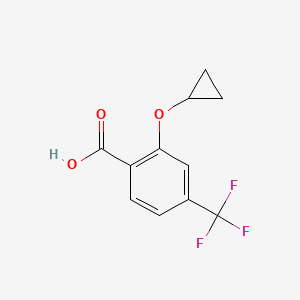
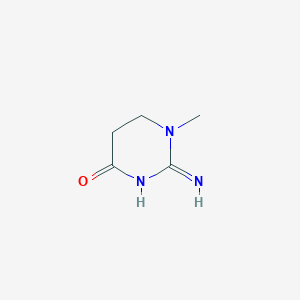
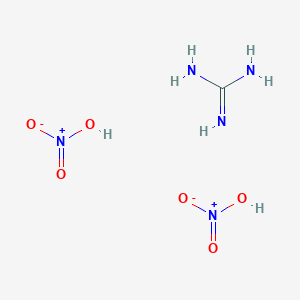

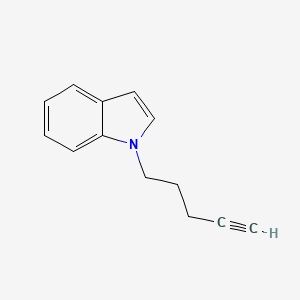
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
